molecular formula C18H38ClN3O2 B14691248 1-Piperazinecarboxylic acid, 4-(2-(dibutylamino)ethyl)-, isopropyl ester, hydrochloride CAS No. 24269-60-1

1-Piperazinecarboxylic acid, 4-(2-(dibutylamino)ethyl)-, isopropyl ester, hydrochloride

Cat. No.: B14691248
CAS No.: 24269-60-1
M. Wt: 364.0 g/mol
InChI Key: LVUJPUQXQKJNAL-UHFFFAOYSA-N
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Description

1-Piperazinecarboxylic acid, 4-(2-(dibutylamino)ethyl)-, isopropyl ester, hydrochloride is a complex organic compound with a piperazine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinecarboxylic acid, 4-(2-(dibutylamino)ethyl)-, isopropyl ester, hydrochloride typically involves multiple steps. One common method includes the reaction of piperazine with isopropyl chloroformate to form the isopropyl ester derivative. This intermediate is then reacted with 2-(dibutylamino)ethyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Piperazinecarboxylic acid, 4-(2-(dibutylamino)ethyl)-, isopropyl ester, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the dibutylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new substituted piperazine derivatives.

Scientific Research Applications

1-Piperazinecarboxylic acid, 4-(2-(dibutylamino)ethyl)-, isopropyl ester, hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxylic acid, 4-(2-(dibutylamino)ethyl)-, isopropyl ester, hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-Piperazinecarboxylic acid, ethyl ester
  • 1-Piperazinecarboxylic acid, methyl ester
  • 1-Piperazinecarboxylic acid, butyl ester

Uniqueness

1-Piperazinecarboxylic acid, 4-(2-(dibutylamino)ethyl)-, isopropyl ester, hydrochloride is unique due to its specific structural features, such as the dibutylaminoethyl group and the isopropyl ester moiety. These features confer distinct chemical and biological properties, making it valuable for specialized applications.

Properties

CAS No.

24269-60-1

Molecular Formula

C18H38ClN3O2

Molecular Weight

364.0 g/mol

IUPAC Name

propan-2-yl 4-[2-(dibutylamino)ethyl]piperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C18H37N3O2.ClH/c1-5-7-9-19(10-8-6-2)11-12-20-13-15-21(16-14-20)18(22)23-17(3)4;/h17H,5-16H2,1-4H3;1H

InChI Key

LVUJPUQXQKJNAL-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CCN1CCN(CC1)C(=O)OC(C)C.Cl

Origin of Product

United States

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